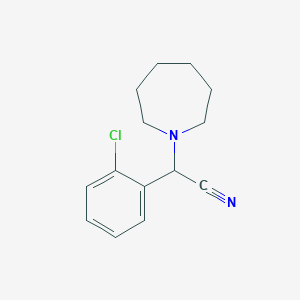![molecular formula C24H19N5O3S B241249 N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as ETP-46464 and has been studied for its potential use in cancer treatment.
Mécanisme D'action
ETP-46464 inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, ETP-46464 disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. ETP-46464 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. ETP-46464 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETP-46464 in lab experiments is its potent anti-cancer and anti-inflammatory effects. This makes it a promising compound for the development of new cancer and anti-inflammatory drugs. However, one limitation of using ETP-46464 is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of ETP-46464. One direction is the development of new cancer and anti-inflammatory drugs based on the structure of ETP-46464. Another direction is the study of the mechanism of action of ETP-46464 in more detail, including its effects on other enzymes involved in pyrimidine synthesis. Additionally, the potential use of ETP-46464 in combination therapy with other cancer drugs should be further explored. Finally, the development of more water-soluble derivatives of ETP-46464 could improve its usefulness in lab experiments and in potential drug development.
Méthodes De Synthèse
The synthesis of ETP-46464 involves the condensation of 1-ethyl-2-oxoindole-3-carbaldehyde and 4-oxo-6-phenylthieno[2,3-d]pyrimidine-3-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain ETP-46464. The synthesis of ETP-46464 has been reported in several scientific journals.
Applications De Recherche Scientifique
ETP-46464 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ETP-46464 has also been studied for its potential use in combination therapy with other cancer drugs. In addition, ETP-46464 has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C24H19N5O3S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C24H19N5O3S/c1-2-29-18-11-7-6-10-16(18)21(24(29)32)27-26-20(30)13-28-14-25-22-17(23(28)31)12-19(33-22)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,26,30)/b27-21- |
Clé InChI |
ZGAIPMMHRAGCKK-MEFGMAGPSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2/C(=N/NC(=O)CN3C=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)/C1=O |
SMILES |
CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)C1=O |
SMILES canonique |
CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)

![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)
![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)